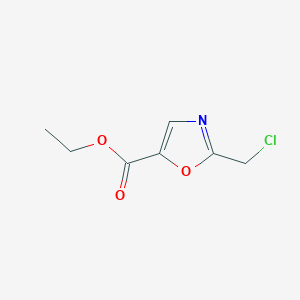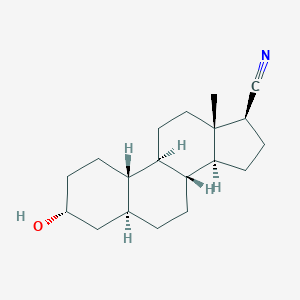
3-Ohecn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ohecn, also known as 3-Oxo-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Ohecn is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors in the body. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of the underlying mechanisms of various biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ohecn can have various biochemical and physiological effects, depending on its specific application. For example, it has been found to inhibit the synthesis of lipids in the liver, which can have implications for the treatment of metabolic disorders. Additionally, 3-Ohecn has been found to affect the function of specific receptors in the brain, which can have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ohecn in lab experiments is its specificity. It can be used to selectively inhibit specific enzymes and receptors, which allows researchers to study the effects of these specific targets on biochemical and physiological processes. However, one limitation of using 3-Ohecn is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to ensure that the compound does not have adverse effects on the cells or tissues being studied.
Direcciones Futuras
There are several potential future directions for research involving 3-Ohecn. One area of interest is the development of new drugs that target specific enzymes or receptors that are inhibited by 3-Ohecn. Additionally, further research is needed to fully understand the mechanism of action of 3-Ohecn and its potential applications in the treatment of various diseases. Finally, future research could focus on developing new synthesis methods for 3-Ohecn that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 3-Ohecn is a multi-step process that involves the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexen-1-one-4-carboxylate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chloro-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylate. The final step involves the hydrolysis of the ester group to form 3-Ohecn.
Aplicaciones Científicas De Investigación
3-Ohecn has various applications in scientific research, particularly in the field of biochemistry. It has been used as a tool to study the role of enzymes in various biological processes, including the synthesis of lipids and the metabolism of amino acids. Additionally, 3-Ohecn has been used to study the function of specific receptors in the brain, which has potential implications for the treatment of neurological disorders.
Propiedades
Número CAS |
151774-83-3 |
|---|---|
Nombre del producto |
3-Ohecn |
Fórmula molecular |
C19H29NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1 |
Clave InChI |
JAGRUIBFFLIBNA-NBSGIVTRSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
SMILES canónico |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
Sinónimos |
3-hydroxy-5-estrane-17-carbonitrile 3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer 3-OHECN ACN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



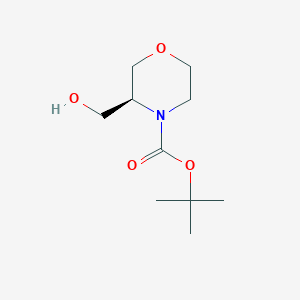
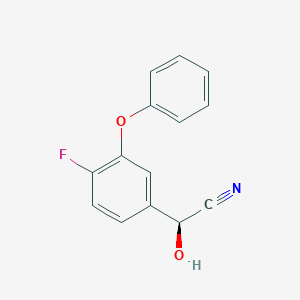
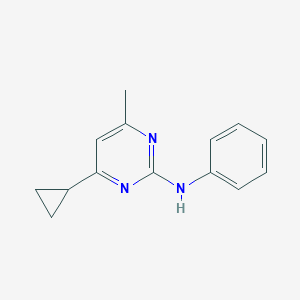
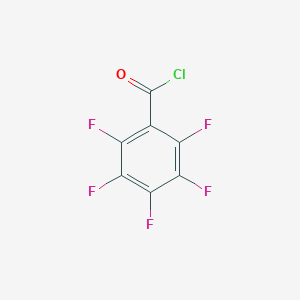
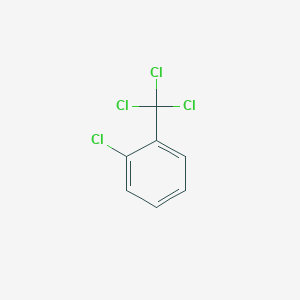
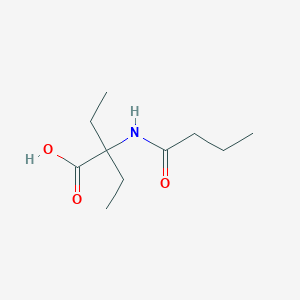
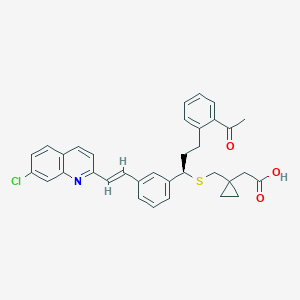
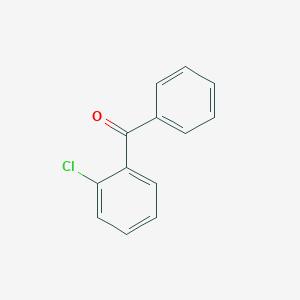

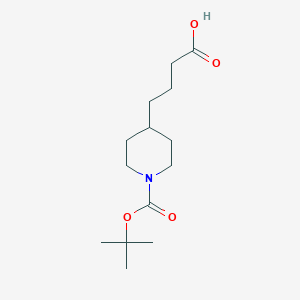
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)
